molecular formula C8H11N4O2+ B12360703 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12360703
M. Wt: 195.20 g/mol
InChI Key: GOJJWZXPKDRTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione, commonly known as caffeine, is a naturally occurring stimulant found in coffee, tea, and various other plants. It is a central nervous system stimulant that temporarily wards off drowsiness and restores alertness. Caffeine is one of the most widely consumed psychoactive substances in the world.

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeine can be synthesized through several methods. One common synthetic route involves the methylation of theobromine, which is another naturally occurring compound found in cocoa. The reaction typically involves the use of methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrially, caffeine is often extracted from natural sources such as coffee beans and tea leaves. The extraction process involves several steps, including:

    Extraction: Using solvents like water or supercritical carbon dioxide to extract caffeine from the plant material.

    Purification: Removing impurities through processes like crystallization or chromatography.

    Drying: Converting the purified caffeine into a dry, usable form.

Chemical Reactions Analysis

Types of Reactions

Caffeine undergoes various chemical reactions, including:

    Oxidation: Caffeine can be oxidized to form various products, including theobromine and paraxanthine.

    Reduction: Although less common, caffeine can be reduced under specific conditions.

    Substitution: Caffeine can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Theobromine, paraxanthine.

    Reduction: Reduced forms of caffeine.

    Substitution: Alkylated derivatives of caffeine.

Scientific Research Applications

Caffeine has a wide range of scientific research applications:

    Chemistry: Used as a standard in various analytical techniques.

    Biology: Studied for its effects on cellular processes and metabolism.

    Medicine: Investigated for its potential therapeutic effects, including pain relief and neuroprotection.

    Industry: Used in the production of pharmaceuticals, energy drinks, and cosmetics.

Mechanism of Action

Caffeine exerts its effects primarily by blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation. By inhibiting adenosine receptors, caffeine increases the release of other neurotransmitters like dopamine and norepinephrine, leading to increased alertness and wakefulness.

Comparison with Similar Compounds

Similar Compounds

    Theobromine: Found in cocoa, less potent stimulant.

    Theophylline: Found in tea, used medically for respiratory diseases.

    Paraxanthine: A metabolite of caffeine with similar stimulant effects.

Uniqueness

Caffeine is unique in its widespread use and potent stimulant effects compared to its analogs. It is more effective at crossing the blood-brain barrier, making it a more potent central nervous system stimulant.

Properties

Molecular Formula

C8H11N4O2+

Molecular Weight

195.20 g/mol

IUPAC Name

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1

InChI Key

GOJJWZXPKDRTAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.